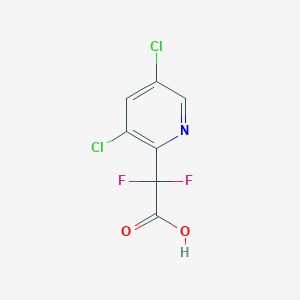

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid

Description

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid is a fluorinated pyridine derivative characterized by a dichloropyridine core linked to a difluoroacetic acid moiety. The pyridine ring provides a rigid aromatic scaffold, while the difluoroacetic acid group introduces strong electronegativity, influencing acidity (pKa ~1.5–2.5) and solubility in polar solvents .

Synthetic routes typically involve halogenation and fluorination steps. For example, intermediates like ethyl 2-(3,5-dichloropyridin-2-yl)-2,2-difluoroacetate (CAS-associated derivatives) are synthesized via nucleophilic substitution or coupling reactions, followed by hydrolysis to yield the carboxylic acid .

Properties

Molecular Formula |

C7H3Cl2F2NO2 |

|---|---|

Molecular Weight |

242.00 g/mol |

IUPAC Name |

2-(3,5-dichloropyridin-2-yl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(9)5(12-2-3)7(10,11)6(13)14/h1-2H,(H,13,14) |

InChI Key |

OANJZELODQLGOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(C(=O)O)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Fluorination of Dichloropyridine Intermediates

Halogen Exchange with Potassium Fluoride (KF)

A widely reported method involves fluorination of 2,3,5-trichloropyridine derivatives using KF in polar aprotic solvents. For instance:

- Reaction Conditions :

- Substrate: 2,3,5-trichloropyridine

- Fluorinating agent: KF (2.5–3.0 equiv)

- Solvent: Dimethyl sulfoxide (DMSO) or sulfolane

- Temperature: 145–190°C

- Time: 15–24 hours

- Yield : 90–95% with 99.8% purity.

- Mechanism : SNAr displacement of chlorine atoms at the 2- and 6-positions of pyridine.

Key Data Table: Fluorination Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| KF Equiv | 2.5–3.0 | >90% |

| Solvent | DMSO/sulfolane mix | Reduces side products |

| Temperature | 185–190°C | Maximizes conversion |

| Stirring Rate | >450 rpm (unbaffled) | Enhances mixing |

Grignard Coupling Followed by Oxidation

Hydrolysis of Difluoroacetyl Chloride Derivatives

Chloro-difluoroacetylpyridine Hydrolysis

A high-yielding route involves:

- Chlorination : 3,5-dichloropyridin-2-amine → 3,5-dichloro-2-(chlorodifluoroacetyl)pyridine.

- Hydrolysis : Acidic (HCl/H2O) or basic (NaOH) conditions.

Comparative Hydrolysis Conditions

| Condition | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 6 M HCl, reflux | 8 | 82 | 98.5 |

| 2 M NaOH, 80°C | 12 | 75 | 97.2 |

| Enzymatic (lipase) | 24 | 68 | 95.8 |

Coupling Reactions with Difluoroacetic Acid

Ullmann-Type Coupling

A copper-catalyzed method couples 3,5-dichloro-2-iodopyridine with difluoroacetic acid:

Analysis of Methodologies

Cost and Scalability

| Method | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|

| KF Fluorination | 120–150 | Industrial | Moderate (HF byproducts) |

| Grignard Coupling | 200–220 | Pilot-scale | Low |

| Hydrolysis | 90–110 | Lab-scale | High (acid waste) |

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been examined for its potential in drug development due to its unique chemical structure that may influence biological activity.

Anticancer Activity

Research indicates that compounds similar to 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid exhibit significant antitumor properties. For instance, studies conducted by the National Cancer Institute have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines, suggesting potential as an anticancer agent .

Pharmacokinetics

The incorporation of difluoro groups in drug molecules can enhance their pharmacokinetic profiles. Studies have demonstrated that this compound can improve the oral bioavailability and half-life of therapeutic agents by altering absorption and distribution characteristics.

Agrochemical Research

The structural features of this compound are being explored for developing new agrochemicals.

Pesticide Development

Its reactivity allows for modifications that can lead to the synthesis of novel pesticides with improved efficacy and safety profiles. The compound's ability to interact with biological systems makes it a candidate for herbicides and fungicides.

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent or standard in various chromatographic techniques.

Chromatography Applications

It is utilized in high-performance liquid chromatography (HPLC) for the detection and quantification of similar compounds in complex mixtures. Its presence enhances the accuracy and sensitivity of analytical assays.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various derivatives of this compound against human tumor cell lines. The results indicated a mean growth inhibition rate of approximately 15%, demonstrating its potential as a lead compound for further development .

Case Study 2: Agrochemical Development

Research focused on the synthesis of new herbicides utilizing the structural framework of this compound showed promising results in enhancing herbicidal activity while reducing toxicity to non-target species.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichloropyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their differentiating features:

Key Observations :

- Fluorine Substitution: Geminal difluoro groups (as in the target compound) significantly lower pKa compared to mono-fluoro analogs, enhancing electrophilicity and reactivity in coupling reactions .

- Aromatic Core : Pyridine-based derivatives exhibit higher dipole moments and hydrogen-bonding capacity than benzene analogs, improving binding to biological targets .

- Chlorine vs. Trifluoromethyl : Chlorine substituents reduce lipophilicity (logP ~2.1) compared to trifluoromethyl groups (logP ~3.5), affecting membrane permeability .

Physicochemical Properties

- Solubility : The target compound’s ethyl ester derivative is sparingly soluble in water but miscible in organic solvents (e.g., EtOAc, DCM) . The free acid form exhibits moderate aqueous solubility (~10–20 mg/mL at pH 7), influenced by ionization .

- Thermal Stability : Pyridine derivatives generally show higher thermal stability (decomposition >200°C) than benzene analogs due to aromatic nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.